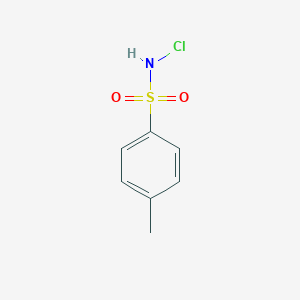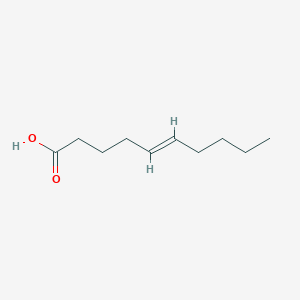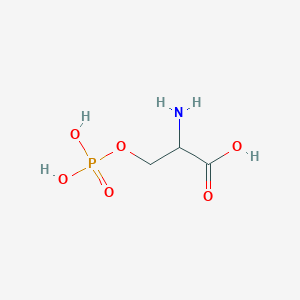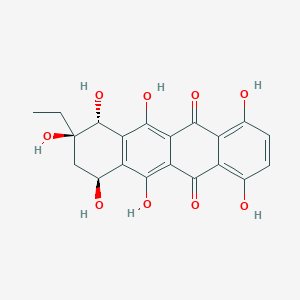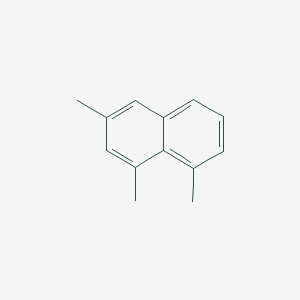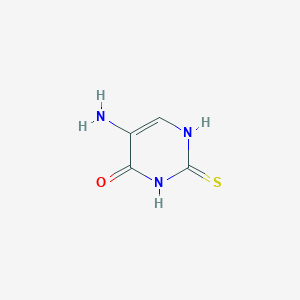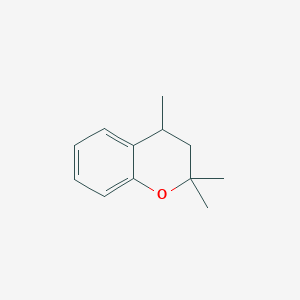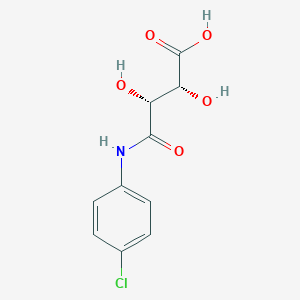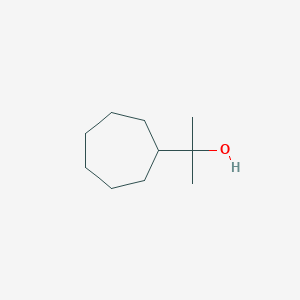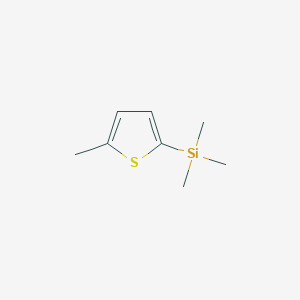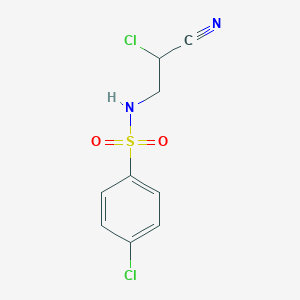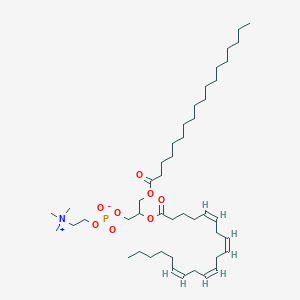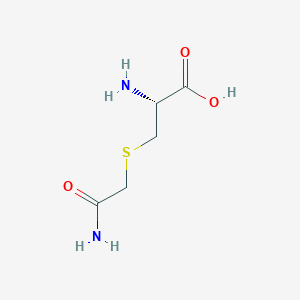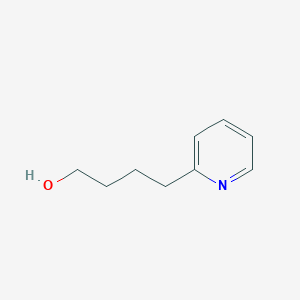
4-(Pyridin-2-yl)butan-1-ol
Vue d'ensemble
Description
The compound "4-(Pyridin-2-yl)butan-1-ol" is a chemical that features a pyridine ring, a common structural motif found in many organic compounds with various applications. The pyridine ring is attached to a four-carbon aliphatic chain ending with a hydroxyl group. This structure suggests potential for interactions and reactivity due to the presence of both aromatic and aliphatic components, as well as a functional hydroxyl group.
Synthesis Analysis
The synthesis of related compounds often involves coupling reactions, as seen in the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, which was achieved through Sonogashira coupling from 1,4-diiodobenzene . Another related compound, 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, was synthesized using a two-step process starting from 3-hydroxylpyridine derivatives and involving epoxy cleavage . These methods highlight the versatility of pyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to "4-(Pyridin-2-yl)butan-1-ol" have been studied using X-ray diffraction. For instance, the structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was determined, revealing a bent side chain and a three-dimensional supramolecular structure formed through hydrogen bonding and other interactions . Similarly, the molecular structure and properties of 4-(1-pyridinium)-butyrate dihydrate and its hydrobromide were characterized, providing insights into the vibrational spectra and potential energy distribution .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be inferred from the chemical reactions they undergo. For example, the antimicrobial activity of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was studied, indicating the potential biological reactivity of pyridine-containing compounds . The study of supramolecular synthons in the crystals of N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, provides further evidence of the diverse chemical interactions that pyridine derivatives can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be complex due to their structural diversity. The antimicrobial activity of pyridine-containing compounds was assessed, and their physical properties were predicted using computational tools like Swiss ADME . The spectral properties of 4-(1-pyridinium)-butyrate dihydrate and its hydrobromide were characterized using FTIR and Raman spectroscopy, complemented by computational calculations to interpret the vibrational spectra . These studies demonstrate the importance of both experimental and theoretical methods in understanding the properties of pyridine derivatives.
Applications De Recherche Scientifique
Fungicidal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity . These derivatives are considered potential agricultural compounds due to their unique mode of action, which differs from other fungicides .
- Methods of Application: The compound was used as a template to design and synthesize a series of pyrimidinamine derivatives . The new compounds were then tested for their fungicidal activity .
- Results: Among the synthesized compounds, one particular derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed excellent control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Pyrazinamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrazinamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compound was used as a template to design and synthesize a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The new compounds were then tested for their anti-tubercular activity .
- Results: The results of the study are not specified in the search results. For more specific information, I recommend referring to the original research articles .
Synthesis of Pyrazine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrazine derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compound was used as a template to design and synthesize a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The new compounds were then tested for their anti-tubercular activity .
- Results: The results of the study are not specified in the search results. For more specific information, I recommend referring to the original research articles .
Safety And Hazards
Propriétés
IUPAC Name |
4-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSOMFUUWROROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632186 | |
| Record name | 4-(Pyridin-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)butan-1-ol | |
CAS RN |
17945-79-8 | |
| Record name | 4-(Pyridin-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



